molecular formula C15H17ClN4O B12237403 3-[4-(2-Chlorophenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one

3-[4-(2-Chlorophenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one

Cat. No.: B12237403
M. Wt: 304.77 g/mol
InChI Key: VFFKFXPRXGTIEB-UHFFFAOYSA-N
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Description

3-[4-(2-Chlorophenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals

Preparation Methods

The synthesis of 3-[4-(2-Chlorophenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the piperazine ring: The piperazine ring is synthesized by reacting 2-chlorophenylamine with ethylene glycol in the presence of a catalyst.

    Introduction of the pyrazinone moiety: The piperazine derivative is then reacted with methyl isocyanate to introduce the pyrazinone moiety.

    Final product formation: The intermediate product is further reacted with appropriate reagents to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

3-[4-(2-Chlorophenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups using reagents like sodium azide or potassium cyanide.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is being explored for its potential use in the development of new pharmaceuticals, particularly for its effects on the central nervous system.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-[4-(2-Chlorophenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

3-[4-(2-Chlorophenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one can be compared with other similar compounds, such as:

    Cetirizine hydrochloride: A second-generation antihistamine with a similar piperazine structure.

    Trazodone: An antidepressant that also contains a piperazine moiety.

    Perphenazine: An antipsychotic with a piperazine ring in its structure.

Properties

Molecular Formula

C15H17ClN4O

Molecular Weight

304.77 g/mol

IUPAC Name

3-[4-(2-chlorophenyl)piperazin-1-yl]-1-methylpyrazin-2-one

InChI

InChI=1S/C15H17ClN4O/c1-18-7-6-17-14(15(18)21)20-10-8-19(9-11-20)13-5-3-2-4-12(13)16/h2-7H,8-11H2,1H3

InChI Key

VFFKFXPRXGTIEB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C(C1=O)N2CCN(CC2)C3=CC=CC=C3Cl

Origin of Product

United States

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